Biocatalytic Ketone Reduction: Iodoacetophenone Diverges from Fluoro-, Chloro-, and Bromo-Analogs
In a direct head-to-head comparison under identical fermenting baker's yeast conditions, α-iodoacetophenone uniquely underwent deiodination to yield acetophenone and (−)-1-phenylethanol, whereas α-fluoro-, α-chloro-, and α-bromoacetophenones each produced the corresponding (−)-halohydrins as the sole products [1]. The radical inhibitor 1,3-dinitrobenzene (DNB) suppressed the deiodination pathway and allowed enzyme-controlled formation of (−)-(R)-2-iodo-1-phenylethanol, demonstrating that the iodo compound's reactivity is mechanistically distinct and tunable [2]. This divergence is not observed for any other halogen in the series.
| Evidence Dimension | Product distribution in fermenting baker's yeast reduction of α-haloacetophenones |
|---|---|
| Target Compound Data | α-Iodoacetophenone → Acetophenone + (−)-1-phenylethanol (deiodination); with DNB → (−)-(R)-2-iodo-1-phenylethanol |
| Comparator Or Baseline | α-Fluoro-, α-chloro-, α-bromoacetophenones → Corresponding (−)-halohydrins exclusively |
| Quantified Difference | Qualitative product divergence (deiodination vs. halohydrin formation); iodo pathway is radical-mediated and inhibitor-tunable |
| Conditions | Fermenting baker's yeast (Saccharomyces cerevisiae), three procedures, with/without 1,3-dinitrobenzene |
Why This Matters
A procurement decision based on 'any halohydrin will work' fails here: substituting the bromo or chloro compound for the iodo compound in yeast-mediated reductions yields a different product entirely.
- [1] Carvalho, M.; Moran, P. J. S.; Rodrigues, J. A. R. Baker's yeast reduction of α-haloacetophenones. Tetrahedron 1991, 47 (12–13), 2073–2080. View Source
- [2] Aleixo, L. M.; de Carvalho, M.; Moran, P. J. S.; Rodrigues, J. A. R. Hydride transfer versus electron transfer in the baker's yeast reduction of α-haloacetophenones. Bioorg. Med. Chem. Lett. 1993, 3 (8), 1637–1642. View Source
